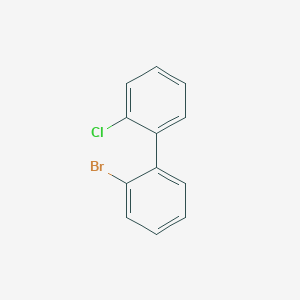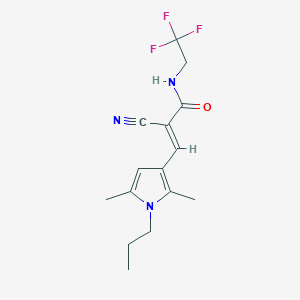
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a member of the pyridine family and is commonly known as ESMA. The purpose of
作用机制
The mechanism of action of (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune system.
Biochemical and Physiological Effects:
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Additionally, it has been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and cardiovascular disease.
实验室实验的优点和局限性
One of the advantages of using (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new drugs. Additionally, it has been found to modulate the immune system, which could be useful in the treatment of autoimmune disorders.
One of the limitations of using (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride in lab experiments is its potential toxicity. While this compound has been shown to have several beneficial effects, it may also have harmful effects if used inappropriately. Therefore, it is important to conduct further research to determine the optimal dosage and administration of this compound.
未来方向
There are several future directions for the research on (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride. One potential direction is the development of new drugs based on this compound. Due to its broad range of biological activities, it may be useful in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity. Finally, more studies are needed to fully understand the mechanism of action of (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride and its potential use in the regulation of the immune system.
合成方法
The synthesis of (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride involves a multi-step process that begins with the reaction between 2-bromo-3-nitropyridine and ethylsulfonylmethane. This reaction produces 2-(ethylsulfonylmethyl)-3-nitropyridine, which is then reduced to 2-(ethylsulfonylmethyl)pyridine using palladium on carbon as a catalyst. The final step involves the reaction between 2-(ethylsulfonylmethyl)pyridine and methylamine hydrochloride to produce (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride.
科学研究应用
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride has been studied extensively for its potential use as a drug candidate. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, it has been shown to modulate the immune system and inhibit the growth of tumor cells. Due to its broad range of biological activities, this compound has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
属性
IUPAC Name |
(3-ethylsulfonylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-5-10-7(8)6-9;/h3-5H,2,6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZFBDDNJJRWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

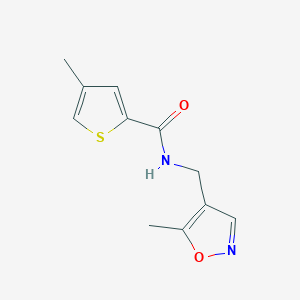
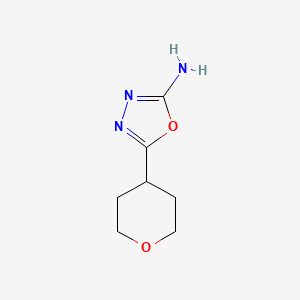
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2900265.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate](/img/structure/B2900268.png)
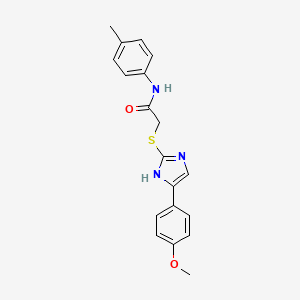
![7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2900271.png)
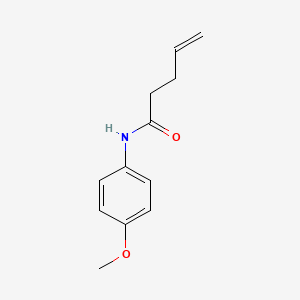
![N-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]benzamide](/img/structure/B2900273.png)


